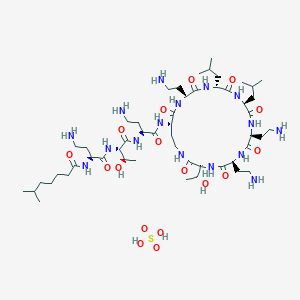

Colistin B Sulfate Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Colistin B Sulfate Salt is a cyclic polypeptide antibiotic derived from Bacillus colistinus. It is a member of the polymyxin family, which includes Polymyxins E1 and E2 (or Colistins A, B, and C). This compound acts as a detergent on cell membranes and is used as a last-resort treatment for multidrug-resistant Gram-negative infections, including those caused by Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter .

準備方法

Synthetic Routes and Reaction Conditions

Colistin B Sulfate Salt is synthesized through a series of chemical reactions involving the fermentation of Bacillus colistinus. The primary synthetic route involves the extraction of colistin from the bacterial culture, followed by purification and conversion to its sulfate salt form. The reaction conditions typically include maintaining a controlled pH and temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The bacterial culture is grown in bioreactors under optimized conditions to maximize yield. The colistin is then extracted, purified, and converted to its sulfate salt form. The final product is subjected to rigorous quality control measures to ensure its potency and purity .

化学反応の分析

Types of Reactions

Colistin B Sulfate Salt undergoes several types of chemical reactions, including:

Oxidation: Colistin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the colistin molecule, altering its activity.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different colistin derivatives

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, sodium bisulfite, and various oxidizing and reducing agents. The reaction conditions typically involve controlled pH, temperature, and reaction time to achieve the desired modifications .

Major Products

The major products formed from these reactions include colistimethate sodium, which is a prodrug of colistin, and various sulfomethylated derivatives. These products have different pharmacokinetic properties and are used in different clinical applications .

科学的研究の応用

Colistin B Sulfate Salt has a wide range of scientific research applications, including:

Chemistry: It is used to study the structure-activity relationships of cyclic polypeptides and their interactions with bacterial cell membranes.

Biology: Colistin is used to permeabilize bacterial cell membranes, facilitating the study of intracellular processes and antibiotic resistance mechanisms.

Medicine: Colistin is a critical antibiotic for treating multidrug-resistant Gram-negative infections. It is used in both human and veterinary medicine.

Industry: Colistin is used in the food industry to control bacterial contamination and in the pharmaceutical industry for the development of new antibiotic formulations .

作用機序

Colistin B Sulfate Salt exerts its effects by interacting with the bacterial cell membrane. It is a polycationic compound with both hydrophobic and lipophilic moieties. Colistin binds to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, displacing divalent cations such as calcium and magnesium. This disrupts the integrity of the membrane, leading to increased permeability and cell death. Colistin also interacts with the bacterial cytoplasmic membrane, further compromising its function and leading to bactericidal effects .

類似化合物との比較

Colistin B Sulfate Salt is often compared with other polymyxins, such as Polymyxin B. While both compounds have similar mechanisms of action and are used to treat Gram-negative infections, there are some differences:

Polymyxin B: Administered as a sulfate salt and is the active antibacterial compound.

Colistimethate Sodium: A prodrug of colistin, used for intravenous administration. .

Other similar compounds include Polymyxin E1 and E2, which are components of colistin and share similar antibacterial properties .

特性

CAS番号 |

1338055-88-1 |

|---|---|

分子式 |

C52H100N16O17S |

分子量 |

1253.5 g/mol |

IUPAC名 |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |

InChI |

InChI=1S/C52H98N16O13.H2O4S/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |

InChIキー |

XYXFTCPJFHFTTO-KSPURPISSA-N |

異性体SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O |

正規SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)

![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)

![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)

![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)

![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)